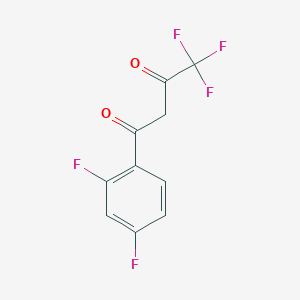

1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The enolic proton resonates as a singlet at δ 15.5 ppm , while aromatic protons appear as doublets at δ 7.2–7.8 ppm (J = 8–10 Hz).

- ¹³C NMR : Carbonyl carbons (C=O) show signals at δ 190–200 ppm , with CF₃ carbons at δ 120–125 ppm (q, J = 280 Hz).

- ¹⁹F NMR : Fluorine atoms on the phenyl ring resonate at δ -110 to -120 ppm , while CF₃ appears at δ -70 ppm .

Infrared (IR) Spectroscopy

Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1100–1250 cm⁻¹ (C–F vibrations) confirm the diketone and fluorinated groups. The absence of O–H stretches above 3000 cm⁻¹ suggests predominant enol tautomerization.

UV-Vis Spectroscopy

The conjugated enol form absorbs at λₘₐₓ = 280–320 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the β-diketone system. Fluorine substitution red-shifts absorption compared to non-fluorinated analogs.

Comparative Structural Analysis with Fluorinated β-Diketone Derivatives

Structural Similarities and Differences

The 2,4-difluoro substitution reduces symmetry compared to 3,5-difluoro analogs, altering crystal packing and solubility. The CF₃ group increases thermal stability (ΔTₘ ≈ +15°C vs. non-fluorinated diketones).

Electronic Effects

Fluorine’s electron-withdrawing nature lowers the pKₐ of enolic protons (≈7.5 vs. ≈9.0 for acetylacetone), enhancing metal-chelation capacity. This property is exploited in lanthanide coordination polymers for luminescent materials.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWBBQQVIRAQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544971 | |

| Record name | 1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64287-18-9 | |

| Record name | 1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation to Form Trifluoromethylated β-Diketone Intermediate

- Reactants: Ethyl trifluoroacetate and an aromatic ketone (e.g., 2,4-difluoroacetophenone or related phenyl derivatives).

- Conditions: The reaction is conducted in the presence of a base such as sodium methoxide in methanol solvent, maintaining the temperature below 30 °C to control reactivity.

- Procedure: Ethyl trifluoroacetate is added dropwise to the aromatic ketone solution containing sodium methoxide. The mixture is stirred for 16 hours at ambient temperature to allow complete condensation.

- Outcome: Formation of 1-(2,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione intermediate in good yield (typically around 80-93%).

- Notes: Ethyl acetate can also be used as both solvent and reactant, enhancing reaction economy and simplicity.

Conversion to Acid Chloride and Friedel-Crafts Acylation

- Step 1: The β-diketone intermediate is reacted with thionyl chloride (SOCl2) at 50 °C for 2 hours to form the corresponding trifluoro-3-oxo-butanoyl chloride.

- Step 2: The acid chloride is then dissolved in toluene, and aluminum chloride (AlCl3) is added portion-wise at 0 °C.

- Step 3: The mixture is refluxed at 110 °C for 8 hours to perform Friedel-Crafts acylation, introducing the aromatic ring (2,4-difluorophenyl group) onto the butanedione backbone.

- Workup: After cooling, the reaction mixture is washed with water, dried over sodium sulfate, and concentrated to yield the target diketone as a brown oil.

- Yield: Reported yields are high, around 93% for this step.

One-Pot Difluorination and Fragmentation Process (Alternative Approach)

- Starting Material: 1-trifluoromethyl-1,3-diketones prepared by condensation as above.

- Fluorination: Selectfluor reagent is used to difluorinate the diketone in acetonitrile under reflux for 24 hours.

- Fragmentation: Subsequent treatment with triethylamine and acid workup yields α,α-difluoroketones.

- Significance: This method allows for direct introduction of difluoromethyl groups into the diketone framework in a one-pot operation, potentially applicable for preparing difluorophenyl-substituted diketones.

Comparative Data Table of Preparation Steps

| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Base-catalyzed condensation | Ethyl trifluoroacetate + aromatic ketone + NaOMe in MeOH or ethyl acetate | 20–30 °C | 16 hours | 80–93 | Ethyl acetate can serve as solvent and reactant |

| 2. Acid chloride formation | β-Diketone + SOCl2 | 50 °C | 2 hours | — | Removal of excess SOCl2 by distillation |

| 3. Friedel-Crafts acylation | Acid chloride + AlCl3 + toluene | 0 °C addition, reflux at 110 °C | 8 hours | ~93 | High yield, requires careful temperature control |

| 4. One-pot difluorination | 1-trifluoromethyl-1,3-diketone + Selectfluor in MeCN | Reflux (~80 °C) | 24 hours | — | Followed by base and acid workup |

Research Findings and Notes

- The use of ethyl acetate as both solvent and reactant simplifies the process and reduces costs without compromising yield or purity.

- Friedel-Crafts acylation using aluminum chloride is effective for introducing the 2,4-difluorophenyl group onto the trifluoromethylated diketone backbone, providing high yields and purity.

- The one-pot difluorination/fragmentation method offers a modern alternative for introducing difluoromethyl groups, which may be adapted for related compounds with aromatic difluoro substitution.

- The intermediate diketones prepared by these methods serve as key building blocks for further heterocyclic syntheses, including pyrazole derivatives, demonstrating the synthetic utility of the preparation methods.

Chemical Reactions Analysis

Cyclocondensation with Hydrazines

The compound undergoes cyclocondensation with substituted phenylhydrazines to form fluorinated pyrazole derivatives, critical in pharmaceutical intermediates.

Mechanism :

-

The β-diketone reacts with hydrazines via nucleophilic attack at the carbonyl groups, followed by cyclization and dehydration .

Example Reaction :

Key Observations :

-

Reactions proceed efficiently in alcoholic solvents (e.g., ethanol, isopropanol) under acidic conditions .

-

Electron-withdrawing groups on hydrazines enhance reaction rates due to increased electrophilicity of the diketone .

Triazole Formation via Dimroth-Type Reactions

The compound participates in 1,2,3-triazole synthesis when reacted with aryl azides, leveraging its β-diketone motif .

Procedure :

-

1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione reacts with 4-fluorophenyl azide (1 ) in triethylamine/DMSO.

-

The reaction proceeds via a Dimroth rearrangement, forming a triazole ring fused with the fluorinated aryl group .

Data :

| Reaction Component | Molar Ratio | Temperature | Time | Product Purity |

|---|---|---|---|---|

| Aryl azide : Diketone | 1 : 1.2 | 80°C | 12 hr | >95% (HPLC) |

Applications :

Ullmann–Goldberg Cross-Coupling

The brominated derivative of the compound undergoes Cu-catalyzed C–N coupling with carbazole to form charge-transfer complexes .

Synthetic Route :

-

Bromination :

-

Coupling :

Performance Metrics :

| Catalyst System | Ligand | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| CuI/1,10-phenanthroline | K₃PO₄ | 85% | 12.3 |

Outcome :

-

Products serve as hosts in solution-processed white light-emitting diodes (WLEDs), achieving external quantum efficiencies up to 7.1% .

Electrophilic Aromatic Substitution

While direct substitution on the difluorophenyl ring is limited, the trifluorobutane-dione moiety facilitates electrophilic attacks at the α-carbonyl positions.

Reported Modifications :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, derivatives of 1-(2,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione have been investigated for their ability to inhibit cancer cell proliferation. Research published in reputable journals suggests that the introduction of trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural characteristics allow it to disrupt bacterial cell membranes effectively. Laboratory studies have demonstrated its efficacy against various bacterial strains, positioning it as a potential candidate for developing new antibiotics .

Fluorinated Polymers

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit high thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and mechanical strength .

Coatings and Adhesives

The compound is also being explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to solvents. Its application in industrial coatings can lead to longer-lasting protective layers on surfaces exposed to harsh environments .

Reagent in Synthesis

As a versatile reagent in organic synthesis, this compound can serve as an intermediate for synthesizing other complex fluorinated compounds. Its ability to undergo various reactions such as nucleophilic addition and condensation makes it a valuable tool for chemists .

Ligand in Coordination Chemistry

The compound has been studied as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows for the development of new catalysts that can facilitate various chemical reactions under mild conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- The 2,4-difluorophenyl variant is expected to have a molecular weight of ~256.1 g/mol and logP ~2.7–3.0, interpolated from analogs.

- Fluorine atoms enhance electronegativity and metabolic stability, while bromine increases molecular weight and polarizability .

- Methyl groups improve lipophilicity but reduce electronic withdrawal compared to halogens .

Key Contrasts and Trends

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -Br, -F): Increase stability and acidity of the diketone, favoring coordination and electrophilic reactions .

- Electron-Donating Groups (e.g., -CH₃): Enhance lipophilicity but reduce electronic withdrawal, limiting metal-binding efficacy compared to halogenated analogs .

Fluorine vs. Other Halogens :

- Fluorine substituents improve metabolic stability and reduce steric hindrance, whereas bromine adds steric bulk and polarizability, altering reactivity profiles .

Applications :

- Halogenated derivatives (Br, Cl) are preferred in coordination chemistry, while methylated variants dominate pharmaceutical synthesis .

Biological Activity

1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 64287-18-9) is a synthetic organic compound characterized by its unique trifluorobutane structure and difluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H5F5O2

- Molecular Weight : 252.14 g/mol

- Structure : The compound features a central butane-1,3-dione moiety with trifluoromethyl and difluorophenyl substituents.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert effects on biological systems. These include:

- Antitumor Activity : Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cellular metabolism.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in targeting cancer or other diseases.

Case Studies and Experimental Results

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range, indicating potent activity.

-

Mechanism of Action :

- Flow cytometry analyses revealed that treatment with this compound leads to increased rates of apoptosis in treated cells. This was confirmed by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

- Additionally, the compound was shown to disrupt mitochondrial membrane potential, suggesting a mitochondrial-mediated pathway for apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.0 | Induction of apoptosis |

| Cytotoxicity | HeLa | 6.5 | Disruption of mitochondrial function |

| Enzyme Inhibition | Various | N/A | Specific enzyme targets unknown |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1,3-dicarbonyl precursors (e.g., trifluoromethylated diketones) with substituted amidines or aromatic aldehydes under acidic or thermal conditions. For example, Sigma-Aldrich-sourced 1,3-dicarbonyl compounds are often used as starting materials, with manganese(III) acetate as an oxidizing agent in radical addition reactions .

- Key Parameters : Reaction temperature (80–250°C), solvent polarity (e.g., dichloromethane), and purification via column chromatography (e.g., DB-1 column, 30 m length, 0.25 mm I.D.) .

Q. How is spectroscopic characterization performed for this compound?

- Techniques :

- FTIR : Peaks at ~1613 cm⁻¹ (C=O stretching), 1345 cm⁻¹ (C-F), and 1223 cm⁻¹ (aromatic C-H bending) .

- LC-ESI-MS : m/z 238.16 [M+H]⁺ and 239.09 [M+2H]⁺ for molecular weight confirmation .

- UV-Vis/fluorescence : Solvent-dependent excitation/emission profiles (e.g., λex = 2974 cm⁻¹ in polar solvents) .

Q. What crystallographic methods are used to determine its structure?

- Protocol : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement (R factor < 0.020). Data collected at 120 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Software : Mercury CSD 2.0 for void visualization and packing similarity analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for its synthesis?

- Strategies :

- Catalyst Screening : Use N-methylmorpholine or DMAP to enhance cyclocondensation efficiency .

- Solvent Optimization : Ethyl acetate improves solubility, while toluene facilitates crystallization .

- Temperature Gradients : Reflux (e.g., 6 hours at 80°C) followed by slow cooling to room temperature minimizes byproducts .

Q. What computational tools predict its reactivity or supramolecular interactions?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of fluorine substituents .

- Docking Studies : Simulate interactions with biological targets (e.g., mevalonic acid incorporation inhibition ).

Q. How should contradictory data (e.g., melting points or spectral peaks) be resolved?

- Case Example : Discrepancies in melting points (e.g., 114–117°C vs. literature 114–115°C ) arise from polymorphic forms or impurities.

- Resolution : Cross-validate via DSC, HPLC (e.g., 99% purity by VPC), and recrystallization in methanol/water .

Q. What strategies enable its use in macrocyclic ligand design?

- Approach : Template-directed synthesis with transition metals (e.g., Cu(I) or Mn(III)) to stabilize β-diketonate coordination. For example, (1-ferrocenyl-4,4,4-trifluorobutane-1,3-dionato)Cu(I) complexes exhibit enhanced thermal stability .

- Characterization : TGA for decomposition profiles and cyclic voltammetry for redox activity .

Q. How does difluorination affect its reactivity in follow-up transformations?

- Mechanism : Difluorination via radical pathways (e.g., Mn(III)-mediated) converts trifluoromethyl groups to gem-difluoroalkenes. Example: 79% yield of 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one using General Procedure D .

- Purification : Flash chromatography (2.5% Et₂O/pentane) removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.